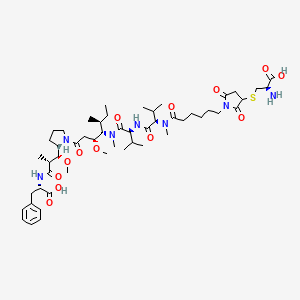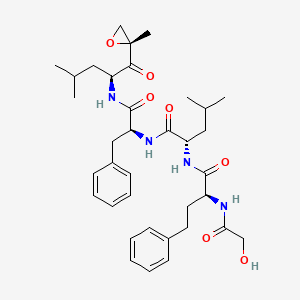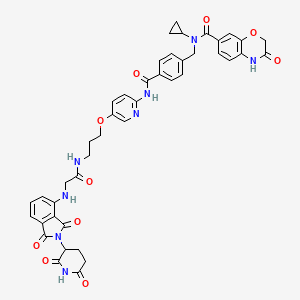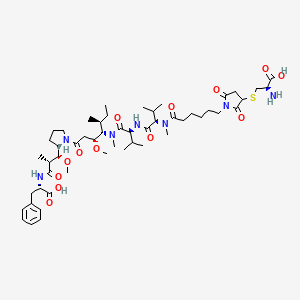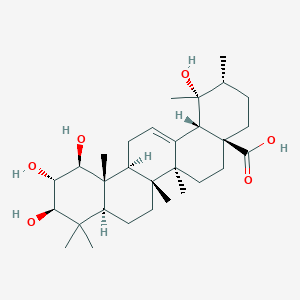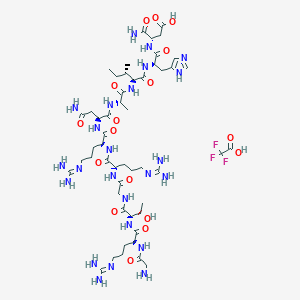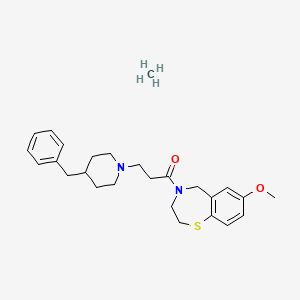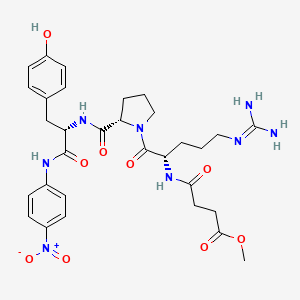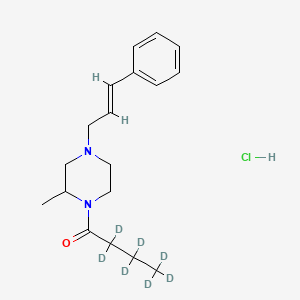
2-methyl AP-237-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl AP-237-d7 (hydrochloride) is a synthetic opioid categorized as an analytical reference standard. It is primarily used for research and forensic applications. This compound is a deuterated form of 2-methyl AP-237, which means it contains deuterium atoms, making it useful for mass spectrometry analysis .
Méthodes De Préparation
The synthesis of 2-methyl AP-237-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 2-methyl AP-237. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the appropriate piperazine derivative and deuterated reagents.
Reaction Conditions: The reaction conditions involve controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
2-methyl AP-237-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
2-methyl AP-237-d7 (hydrochloride) has several scientific research applications:
Chemistry: It is used as an internal standard for the quantification of 2-methyl AP-237 in mass spectrometry.
Biology: The compound is studied for its interaction with opioid receptors and its potential effects on biological systems.
Medicine: Research focuses on its analgesic properties and potential therapeutic applications.
Industry: It is used in forensic toxicology to identify and quantify synthetic opioids in biological samples.
Mécanisme D'action
2-methyl AP-237-d7 (hydrochloride) exerts its effects by binding to the μ-opioid receptor. This binding leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s deuterated form allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and pharmacodynamics .
Comparaison Avec Des Composés Similaires
2-methyl AP-237-d7 (hydrochloride) is compared with other similar compounds such as:
AP-237: The non-deuterated form, which has similar analgesic properties but lacks the deuterium atoms.
para-methyl AP-237: A structural analog with a methyl group at a different position, affecting its potency and efficacy.
These comparisons highlight the uniqueness of 2-methyl AP-237-d7 (hydrochloride) in terms of its deuterated structure and its specific applications in research and forensic analysis.
Propriétés
Formule moléculaire |
C18H27ClN2O |
|---|---|
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;/i1D3,3D2,8D2; |
Clé InChI |
GPYVJSNBBPAWLD-NMMSBQCJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl |
SMILES canonique |
CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



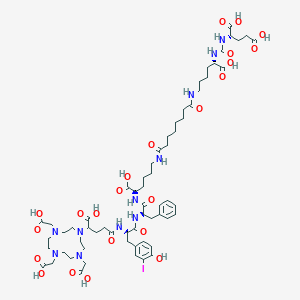
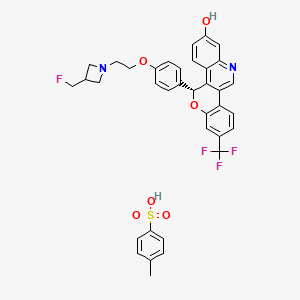
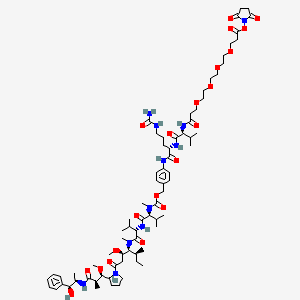

![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
